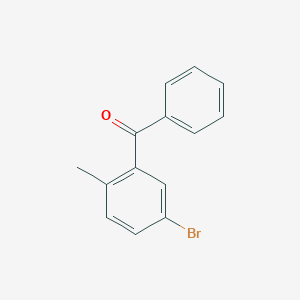

(5-Bromo-2-methylphenyl)(phenyl)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-methylphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUVSUAAQDMRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (5-bromo-2-methylphenyl)acetic acid chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of (5-Bromo-2-methylphenyl)(phenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)(phenyl)methanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and room temperature.

Major Products

Substitution: (5-Amino-2-methylphenyl)(phenyl)methanone, (5-Thio-2-methylphenyl)(phenyl)methanone.

Reduction: (5-Bromo-2-methylphenyl)(phenyl)methanol.

Oxidation: (5-Bromo-2-carboxyphenyl)(phenyl)methanone.

Scientific Research Applications

(5-Bromo-2-methylphenyl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

The following analysis compares (5-Bromo-2-methylphenyl)(phenyl)methanone with structurally and functionally related diaryl ketones, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Variations in Diarylmethanones

Key Observations :

- Electron-Withdrawing Groups: Bromine and chlorine enhance electrophilicity, facilitating nucleophilic aromatic substitution. The methyl group in (5-Bromo-2-methylphenyl)(phenyl)methanone provides steric hindrance, influencing reaction regioselectivity .

- Safety Profiles: Compounds like (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone require stringent handling protocols (GHS hazard statements), contrasting with the less hazardous profile of the target compound .

Pharmacologically Active Diarylmethanones

| Compound Name | Bioactivity | Mechanism/Application | Reference |

|---|---|---|---|

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Anti-inflammatory, antifungal | Ergosterol biosynthesis inhibition | |

| (5-Bromo-2-methylphenyl)(phenyl)methanone | Synthetic intermediate | Organocatalysis substrate | |

| Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) | Antimicrobial, antibiofilm | Efflux pump inhibition |

Key Observations :

- (5-Bromo-2-methylphenyl)(phenyl)methanone lacks direct reported bioactivity but serves as a precursor to pharmacophores like indole-containing derivatives, which exhibit ergosterol inhibition .

- Thiadiazole-containing bis-methanones (e.g., C1–C4) demonstrate broad-spectrum antimicrobial activity, highlighting the importance of heterocyclic appendages .

Physicochemical Properties

Key Observations :

- The oily nature of (5-Bromo-2-methylphenyl)(phenyl)methanone contrasts with crystalline analogues like (5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone, which has a defined melting point (107–110°C) due to hydrogen-bonding capacity .

- Hydroxy-substituted derivatives (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit higher polarity, enhancing aqueous solubility .

Biological Activity

The compound (5-Bromo-2-methylphenyl)(phenyl)methanone , also known as a derivative of benzophenone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (5-Bromo-2-methylphenyl)(phenyl)methanone typically involves the reaction of 5-bromo-2-methylphenol with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is characterized using techniques like NMR and mass spectrometry to confirm its structure.

1. Anticancer Properties

Recent studies have indicated that compounds similar to (5-Bromo-2-methylphenyl)(phenyl)methanone exhibit significant anticancer activity. For instance, derivatives with a similar structure have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells.

- Case Study : A study on related compounds demonstrated IC50 values ranging from 10 to 33 nM in MCF-7 cells, indicating strong antiproliferative effects. These compounds were shown to inhibit tubulin polymerization, which is crucial for cancer cell division, and interact with the colchicine-binding site on tubulin .

2. Protein Tyrosine Kinase Inhibition

Another area of interest is the inhibition of protein tyrosine kinases (PTKs). PTKs are critical in signaling pathways that regulate cell growth and proliferation.

- Research Findings : Certain derivatives exhibited PTK inhibitory activity with IC50 values lower than that of genistein, a known PTK inhibitor. For example, specific compounds showed IC50 values of 4.66 μM and 6.42 μM, suggesting that structural modifications can enhance inhibitory potency .

Structure-Activity Relationships (SAR)

The biological activity of (5-Bromo-2-methylphenyl)(phenyl)methanone can be influenced by various substituents on the phenyl rings:

- Bromine Substitution : The introduction of bromine at specific positions has been shown to enhance activity. For instance, a Br atom at the C-5 position was associated with increased PTK inhibitory activity .

- Hydroxyl Groups : Compounds with hydroxyl groups at certain positions on the benzene rings demonstrated stronger activity compared to those without these substituents .

Data Table: Biological Activity Summary

| Compound | IC50 (nM/μM) | Activity Type |

|---|---|---|

| (5-Bromo-2-methylphenyl)(phenyl)methanone | TBD | Antiproliferative |

| Related Compound A | 10 | Antiproliferative (MCF-7) |

| Related Compound B | 4.66 μM | PTK Inhibition |

| Genistein | 13.65 μM | Positive Control for PTK |

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-2-methylphenyl)(phenyl)methanone, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation , where a benzoyl chloride derivative reacts with a substituted benzene under Lewis acid catalysis (e.g., AlCl₃). Solvent choice (e.g., dichloromethane or ethanol) and catalyst loading significantly impact yield and purity. For example, higher catalyst concentrations may accelerate reaction rates but risk side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing (5-Bromo-2-methylphenyl)(phenyl)methanone?

- NMR : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.

- IR : Identifies ketone carbonyl stretches (~1680–1720 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- XRD : Provides bond lengths and angles, critical for understanding steric effects and intermolecular interactions (e.g., halogen bonding between Br and adjacent groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound’s synthesis (e.g., Pd vs. AlCl₃)?

Discrepancies in catalytic performance arise from differing reaction mechanisms. Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling steps in modified syntheses, while AlCl₃ is standard for Friedel-Crafts acylation. Systematic studies comparing turnover frequency, solvent effects, and byproduct profiles under controlled conditions are recommended. For example, Pd-based methods may excel in regioselectivity but require inert atmospheres .

Q. What strategies predict regioselectivity in nucleophilic substitution reactions involving the bromine substituent?

Regioselectivity is influenced by electronic effects (e.g., bromine’s electron-withdrawing nature) and steric hindrance from the 2-methyl group. Computational tools (e.g., DFT calculations) can model transition states, while experimental validation via Hammett plots correlates substituent effects with reaction rates. For instance, para-substitution on the phenyl ring may dominate due to reduced steric interference .

Q. How does the compound’s molecular packing (from XRD) influence its reactivity in solid-phase reactions?

Crystallographic data reveal halogen-bonding interactions between Br and electron-rich regions (e.g., carbonyl groups), stabilizing specific conformations. These interactions may slow dissolution kinetics in polar solvents or promote selective reactivity in mechanochemical synthesis. Comparative studies with analogs (e.g., Cl-substituted derivatives) highlight Br’s unique role in lattice stabilization .

Q. What in vitro models are suitable for assessing the compound’s pharmacological potential while addressing cytotoxicity?

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases.

- Cell viability assays : Use HepG2 or HEK293 cells to quantify IC₅₀ values.

- Metabolic stability : Incubate with liver microsomes to assess degradation pathways. Structural analogs with methoxy or fluorine substituents show enhanced bioavailability but require toxicity screening via MTT or Annexin V assays .

Methodological Challenges

Q. How can researchers optimize solvent systems for large-scale synthesis without compromising environmental safety?

Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) or ionic liquids. Life-cycle assessments (LCAs) and green chemistry metrics (e.g., E-factor) should guide solvent selection. Automated flow reactors improve mixing efficiency and reduce waste .

Q. What advanced analytical workflows integrate LC-MS and NMR to detect trace impurities in the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.